4-Allylisoindoline hydrochloride
Description
4-Allylisoindoline hydrochloride is a bicyclic amine compound characterized by an isoindoline core substituted with an allyl group at the 4-position and a hydrochloride counterion. Its synthesis primarily involves a Kumada cross-coupling reaction between a palladium catalyst (Pd(OAc)₂), a phosphine ligand ((neopentyl)(t-Bu₂)P·HBF₄), and allylmagnesium chloride (AllylMgCl) in a toluene/THF solvent system under nitrogen atmosphere . Key reaction parameters include:
- Temperature: Controlled below 25°C during Grignard addition, followed by heating to 45–50°C for 16 hours.
- Workup: Reverse quench into 15% citric acid, extraction with heptane, and pH adjustment to isolate the product.
- Yield and Purity: 80% isolated yield with 97.6% HPLC purity .
Structural confirmation is achieved via NMR and HRMS:
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.56 (br s, 2H, NH₂⁺), 7.45–7.24 (aromatic protons), 6.44–6.29 (allyl protons), 4.53–4.47 (isoindoline CH₂), 1.89 (allyl CH₃) .
- HRMS: [M+H]⁺ = 160.1130 (calc. 160.1126) .
The allyl substituent enhances reactivity for further functionalization, making this compound valuable in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4-prop-2-enyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9-5-3-6-10-7-12-8-11(9)10;/h2-3,5-6,12H,1,4,7-8H2;1H |
InChI Key |
VVTOSSKNGJWKSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-allylisoindoline involves a Kumada coupling reaction. This reaction utilizes allylmagnesium chloride as a reagent and a suitable catalyst to facilitate the coupling process. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature. The reaction is carried out in an organic solvent, such as tetrahydrofuran, to ensure proper solubility of the reactants .
Industrial Production Methods: In an industrial setting, the production of 4-allylisoindoline hydrochloride can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, reaction time, and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or recrystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-Allylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The isoindoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
4-Allylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 4-allylisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Allyl (C₃H₅): Introduces unsaturation, enabling Diels-Alder or hydrogenation reactions. This contrasts with inert methyl or electron-withdrawing chloro groups . Halogens (Cl, F): Increase molecular weight and polarity, affecting pharmacokinetics and metabolic stability .
Synthetic Complexity :
- The Kumada coupling used for 4-allylisoindoline requires precise palladium catalysis and Grignard handling, whereas methyl or halogenated analogs may employ simpler alkylation or electrophilic substitution routes .
Physicochemical and Analytical Properties
- Spectroscopic Signatures: 4-Allylisoindoline: Distinct allyl proton signals (δ 6.44–6.29) and aromatic splitting patterns differentiate it from methyl-substituted analogs (e.g., 4-methylindoline, δ ~2.5 ppm for CH₃) . Isoindolin-4-amine dihydrochloride: Broad NH₂⁺ peaks (δ ~9.5 ppm) and additional chloride counterions distinguish it from mono-hydrochloride derivatives .
Biological Activity
4-Allylisoindoline hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound belongs to the isoindoline class of compounds, characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered aromatic ring. The presence of the allyl group enhances its reactivity and potential interactions with biological targets.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.3 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed promising results when combined with standard chemotherapy, leading to improved survival rates.
- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis, resulting in cell lysis.
- Antioxidant Properties : By scavenging free radicals, it mitigates oxidative damage in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
